

ATTO 610 in STED Microscopy and Super-Resolution Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 610

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye **ATTO 610** for Stimulated Emission Depletion (STED) microscopy and other super-resolution imaging techniques. Detailed protocols for labeling, sample preparation, and imaging are provided to enable researchers to achieve high-quality, high-resolution images of subcellular structures.

Introduction to ATTO 610

ATTO 610 is a red-emitting fluorescent dye that has gained prominence in super-resolution microscopy due to its exceptional photophysical properties.^{[1][2][3][4][5]} As a member of the ATTO family of dyes, it is characterized by high photostability, strong absorption, and a high fluorescence quantum yield, all of which are critical for the demanding conditions of STED imaging.^{[1][2][3]} Its emission in the red spectrum is also advantageous as it minimizes autofluorescence from biological samples. **ATTO 610** is available in various reactive forms, including NHS ester, maleimide, and conjugated to phalloidin, allowing for the versatile labeling of a wide range of biological targets such as proteins, DNA, and RNA.^{[1][2][3]}

Photophysical Properties of ATTO 610

The performance of a fluorophore in STED microscopy is intrinsically linked to its photophysical characteristics. **ATTO 610** exhibits properties that make it an excellent candidate for super-

resolution applications.

Property	Value	Reference
Excitation Maximum (λ_{ex})	615-616 nm	[1][3]
Emission Maximum (λ_{em})	633-634 nm	[1][2]
Molar Extinction Coefficient (ϵ)	$1.5 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[1][3]
Fluorescence Quantum Yield (Φ)	0.70	[1][3]
Fluorescence Lifetime (τ)	3.2 ns	[1][3]
Recommended STED Depletion Laser	750-775 nm	[6]

Experimental Protocols

Protein Labeling with ATTO 610

Successful STED imaging begins with optimal labeling of the target molecule. Below are detailed protocols for labeling proteins using **ATTO 610** NHS ester and maleimide derivatives.

This protocol is suitable for labeling proteins with primary amine groups (e.g., lysines).

Materials:

- Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
- ATTO 610** NHS ester
- Anhydrous, amine-free DMSO or DMF
- Sodium bicarbonate buffer (1 M, pH 8.3-9.0)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL.^[7] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS. Adjust the pH of the protein solution to 8.3-9.0 using the sodium bicarbonate buffer.^{[1][7]}
- Prepare Dye Stock Solution: Immediately before use, dissolve the **ATTO 610** NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.^{[1][7]}
- Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 5-10 fold molar excess of dye to protein.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with PBS.^[8]

This protocol is designed for labeling proteins with free sulfhydryl groups (e.g., cysteines).

Materials:

- Protein of interest (1-10 mg/mL in a degassed, thiol-free buffer like PBS, Tris, or HEPES, pH 7.0-7.5)
- **ATTO 610** maleimide
- Anhydrous, amine-free DMSO or DMF
- TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
- Gel filtration column (e.g., Sephadex G-25)
- Degassed buffer (pH 7.0-7.5)

Procedure:

- Prepare Protein Solution: Dissolve the protein in the degassed buffer.[9] If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.
- Prepare Dye Stock Solution: Immediately before use, dissolve the **ATTO 610** maleimide in DMSO or DMF to a concentration of 1-10 mg/mL.[9]
- Labeling Reaction: Add the dye stock solution to the protein solution (a 10-20 fold molar excess of dye is recommended as a starting point).
- Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert gas atmosphere (e.g., nitrogen or argon).
- Purification: Remove unreacted dye using a gel filtration column pre-equilibrated with the degassed buffer.[9]

Staining Cellular Structures for STED Microscopy

This protocol details the staining of filamentous actin in fixed cells.

Materials:

- Cells grown on #1.5 coverslips
- Paraformaldehyde (PFA), 4% in PBS
- Triton X-100, 0.1% in PBS
- Bovine Serum Albumin (BSA), 1% in PBS (Blocking Buffer)
- **ATTO 610**-Phalloidin stock solution (e.g., 10 μ M in methanol)
- PBS
- Mounting medium suitable for STED (e.g., Mowiol or commercial STED-compatible media)

Procedure:

- Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.

- Washing: Wash the cells three times with PBS.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.[\[10\]](#)
- Washing: Wash the cells three times with PBS.
- Blocking: Block non-specific binding sites by incubating with 1% BSA in PBS for 30-60 minutes.[\[10\]](#)
- Staining: Dilute the **ATTO 610**-Phalloidin stock solution in the blocking buffer (a final concentration of 1 Unit/ml is often recommended).[\[10\]](#) Incubate the cells with the staining solution for 1 hour at room temperature in a humidified chamber, protected from light.[\[10\]](#)
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslip onto a microscope slide using a STED-compatible mounting medium.

This protocol provides a general guideline for staining microtubules using primary and **ATTO 610**-conjugated secondary antibodies.

Materials:

- Cells grown on #1.5 coverslips
- Methanol, ice-cold (for fixation) or 4% PFA in PBS
- PBS
- Blocking Buffer (e.g., 1% BSA and 0.1% Triton X-100 in PBS)
- Primary antibody against tubulin
- Secondary antibody conjugated to **ATTO 610**
- Mounting medium for STED

Procedure:

- Fixation: Fix cells with ice-cold methanol for 5-10 minutes at -20°C, or with 4% PFA as described in Protocol 3.
- Washing: Wash three times with PBS.
- Blocking and Permeabilization: If using PFA fixation, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in Blocking Buffer to the manufacturer's recommended concentration. Incubate for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash three times with PBS.
- Secondary Antibody Incubation: Dilute the **ATTO 610**-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light. For STED, it is often advisable to use a higher concentration of secondary antibody (2 to 5-fold higher than for conventional microscopy) to ensure optimal labeling density.[\[11\]](#)
- Washing: Wash three times with PBS.
- Mounting: Mount the coverslip using a STED-compatible mounting medium.

Data Presentation

The choice of fluorophore is critical for achieving the best possible resolution and image quality in STED microscopy. The following table provides a qualitative comparison of **ATTO 610** with other commonly used dyes in the red spectral region for STED applications.

Fluorophore	Excitation (nm)	STED Depletion (nm)	Relative Photostability	Achievable Resolution	Notes
ATTO 610	615	750-775	High	< 50 nm	Good performance in live-cell imaging.
Alexa Fluor 594	590	750-775	Moderate to High	~50-70 nm	A popular choice, but can be less photostable than some ATTO dyes under high STED power.
Abberior STAR 635P	635	750-775	Very High	< 40 nm	Excellent photostability, specifically designed for STED.
ATTO 647N	647	750-775	Very High	< 40 nm	One of the most widely used and best-performing dyes for STED.

Visualizations

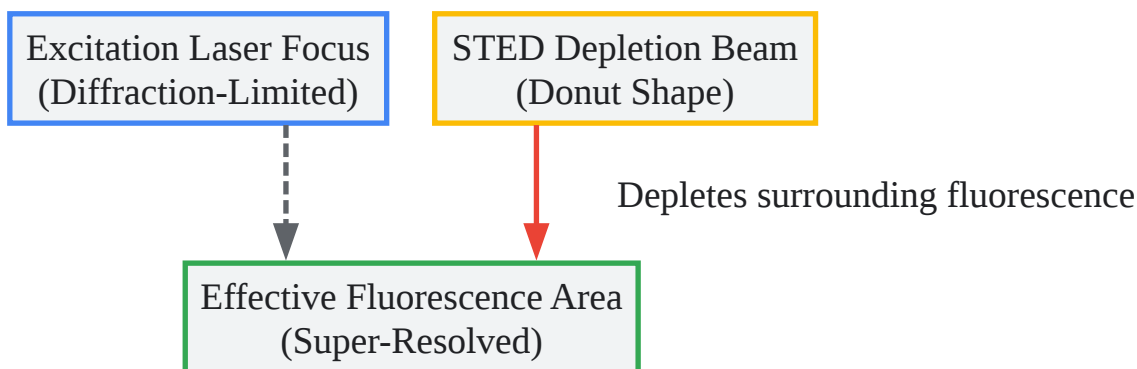
Experimental Workflow for Immunofluorescence STED Microscopy



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Caption: Workflow for immunofluorescence staining with **ATTO 610** for STED microscopy.

Logical Relationship in STED Microscopy



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Caption: Principle of resolution enhancement in STED microscopy.

Conclusion

ATTO 610 is a robust and versatile fluorescent dye that is well-suited for STED microscopy and super-resolution imaging. Its excellent photophysical properties, combined with the availability of various reactive forms, make it a valuable tool for high-resolution studies of a wide range of biological structures and processes. By following the detailed protocols provided in these application notes, researchers can effectively label their targets of interest and acquire high-quality super-resolved images, pushing the boundaries of cellular imaging.

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